An In-depth Technical Guide to Methyl N-boc-2-piperidineacetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl N-boc-2-piperidineacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and complex molecules.[1] Its prevalence in a myriad of biologically active compounds underscores the continuous need for versatile, well-characterized piperidine-based building blocks. Methyl N-boc-2-piperidineacetate emerges as a particularly valuable intermediate, offering a strategic combination of a protected secondary amine and a reactive ester functionality appended to the piperidine ring. This guide, intended for the practicing scientist, provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, in-depth spectroscopic analysis, and a discussion of its applications in the field of drug discovery. The methodologies and data presented herein are synthesized from established chemical principles and data from closely related analogues, providing a robust framework for the practical application of this compound.
Core Chemical and Physical Properties
Methyl N-boc-2-piperidineacetate, with the CAS number 183859-36-1, is a derivative of piperidine-2-acetic acid.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, rendering the amine temporarily inert to a wide range of reaction conditions, which is crucial for selective chemical transformations at other sites of the molecule.[3] This protection is readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The methyl ester provides a handle for various chemical modifications, including hydrolysis, amidation, or reduction.
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 183859-36-1 | [2] |
| Molecular Formula | C13H23NO4 | [2] |
| Molecular Weight | 257.33 g/mol | [2] |
| Appearance | Predicted to be a colorless oil or low-melting solid | Inferred from similar compounds |
| Storage | Sealed in a dry environment, refrigerated (2-8°C) | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | [3] |
Synthesis and Reactivity
The synthesis of Methyl N-boc-2-piperidineacetate is most practically achieved through the esterification of its corresponding carboxylic acid, N-Boc-2-piperidineacetic acid (CAS 149518-50-3).[3][4][5][6][7] Several standard esterification methods can be employed, with the choice of method often depending on the scale of the reaction and the desired purity of the product.
Recommended Synthesis Protocol: Esterification of N-Boc-2-piperidineacetic acid
This protocol is adapted from established procedures for the esterification of N-Boc protected amino acids and related carboxylic acids.[8][9] The use of trimethylsilyldiazomethane offers a mild and efficient method for methylation, typically proceeding in high yield with minimal side products.
Materials and Reagents:
-
N-Boc-2-piperidineacetic acid
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Trimethylsilyldiazomethane (2.0 M solution in hexanes)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (typically a 10:1 v/v ratio). The concentration should be approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Methylating Agent: While stirring vigorously, add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.1 eq) dropwise to the cooled solution. A faint yellow color should persist, indicating a slight excess of the reagent. The evolution of nitrogen gas will be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.
-
Quenching: Once the reaction is complete, cautiously quench the excess trimethylsilyldiazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to yield Methyl N-boc-2-piperidineacetate as a pure product.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Methyl N-boc-2-piperidineacetate.
Reactivity Insights
The reactivity of Methyl N-boc-2-piperidineacetate is governed by three main features: the Boc-protected amine, the methyl ester, and the piperidine ring itself.
-
Boc Group: The tert-butyloxycarbonyl group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane). This allows for the selective deprotection of the nitrogen for subsequent reactions such as N-alkylation, N-arylation, or amide bond formation.
-
Methyl Ester: The methyl ester is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). It can also be converted to amides by reaction with amines, or reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or lithium borohydride.
-
Piperidine Ring: The piperidine ring can undergo conformational changes. The substituents on the ring can influence its preferred conformation. Under certain conditions, reactions can be directed to specific positions on the ring, although this often requires more advanced synthetic strategies.
Spectroscopic Analysis and Characterization
Accurate characterization of Methyl N-boc-2-piperidineacetate is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the acetate moiety, the Boc group, and the methyl ester.
-
Boc Group: A characteristic sharp singlet integrating to 9 protons will be observed around δ 1.4-1.5 ppm.
-
Methyl Ester: A sharp singlet integrating to 3 protons will appear around δ 3.6-3.7 ppm.
-
Piperidine Ring and Acetate Protons: The protons on the piperidine ring and the adjacent methylene group of the acetate will appear as a series of complex multiplets in the region of δ 1.2-4.2 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the acetate group, is expected to be in the range of δ 4.0-4.5 ppm. The methylene protons of the acetate group will likely appear as a multiplet around δ 2.4-2.8 ppm.
13C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
Boc Group: Two signals are expected for the Boc group: one for the quaternary carbon around δ 79-80 ppm and one for the three equivalent methyl carbons around δ 28 ppm.
-
Ester Group: The carbonyl carbon of the methyl ester will resonate around δ 172-174 ppm, and the methoxy carbon will be around δ 51-52 ppm.
-
Piperidine Ring and Acetate Carbons: The carbons of the piperidine ring will appear in the range of δ 20-55 ppm. The methylene carbon of the acetate group is expected around δ 35-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretching (Ester and Carbamate): Two strong absorption bands are expected in the carbonyl region. The ester carbonyl stretch will appear around 1735-1750 cm-1, and the carbamate carbonyl of the Boc group will be observed around 1680-1700 cm-1.
-
C-H Stretching: Absorption bands for sp3 C-H stretching will be present in the region of 2850-3000 cm-1.
-
C-O Stretching: Strong C-O stretching bands for the ester and carbamate groups will be visible in the fingerprint region, typically between 1100 and 1300 cm-1.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Methyl N-boc-2-piperidineacetate (C13H23NO4), the expected molecular weight is 257.33 g/mol .
-
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]+ at m/z 258.17, or as the sodium adduct [M+Na]+ at m/z 280.15.
-
Fragmentation: Common fragmentation patterns would involve the loss of the Boc group (100 amu) or parts of it (e.g., loss of isobutylene, 56 amu), and cleavage of the ester group.
Applications in Research and Drug Development
Methyl N-boc-2-piperidineacetate is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research.[10] The piperidine moiety is a common structural feature in many FDA-approved drugs, and substituted piperidines are key components in agents targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory drugs.[1]
The dual functionality of this molecule allows for a variety of synthetic manipulations:
-
Peptidomimetics: The piperidine scaffold can be used as a constrained amino acid surrogate in the synthesis of peptidomimetics to improve metabolic stability and conformational rigidity.
-
Lead Optimization: In drug discovery programs, the ester functionality can be easily converted into a library of amides to explore structure-activity relationships (SAR). Similarly, after deprotection of the Boc group, the piperidine nitrogen can be functionalized with a variety of substituents.
-
Synthesis of Heterocyclic Systems: The reactive handles on Methyl N-boc-2-piperidineacetate can be used in cyclization reactions to form more complex polycyclic heterocyclic systems.
Diagram of Application Pathways:
Sources
- 1. A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cas 149518-50-3,N-Boc-2-piperidineacetic acid | lookchem [lookchem.com]
- 6. 149518-50-3 CAS MSDS (N-Boc-2-piperidineacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Boc-2-piperidineacetic acid | 149518-50-3 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 10. Methyl N-Boc-piperidine-2-carboxylate [myskinrecipes.com]
